3-iodo-4-methoxy-1H-pyrazole

描述

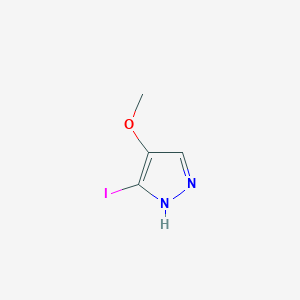

3-Iodo-4-methoxy-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with iodine at the 3-position and a methoxy group at the 4-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-4-methoxy-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 4-methoxy-1H-pyrazole with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

化学反应分析

Cross-Coupling Reactions

The iodine atom at position 3 enables participation in transition-metal-catalyzed cross-coupling reactions, forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl/vinyl boronic acids yields 3-aryl/vinyl-4-methoxy-1H-pyrazoles.

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1), 80°C.

-

Yield : 70–85% for electron-rich aryl boronic acids.

-

Limitation : Steric hindrance from the methoxy group reduces yields with bulky substituents.

Sonogashira Coupling

Copper-free Sonogashira reactions with terminal alkynes produce 3-alkynyl derivatives.

-

Example : Reaction with phenylacetylene under PdCl₂(PPh₃)₂/CuI catalysis gives 3-(phenylethynyl)-4-methoxy-1H-pyrazole .

-

Yield : 58% for aryl-substituted alkynes; aliphatic alkynes show lower reactivity .

Ullmann-Type Coupling

Copper-catalyzed coupling with amines or alcohols forms C–N/C–O bonds.

-

Alkoxylation : CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), KOtBu (2 equiv), microwave (130°C, 1 h) .

-

Yield : 82–89% for primary alcohols (e.g., methanol, ethanol) .

Nucleophilic Substitution

The iodine atom undergoes nucleophilic displacement under mild conditions.

Halogen Exchange

Reaction with KCl or KBr in polar solvents replaces iodine with chlorine/bromine.

-

Conditions : DMF, 60°C, 12 h.

-

Yield : 75% for 3-chloro-4-methoxy-1H-pyrazole.

Azidation

Sodium azide in DMSO at 100°C produces 3-azido-4-methoxy-1H-pyrazole, a precursor for click chemistry .

Dehalogenation

Catalytic hydrogenation removes the iodine substituent:

-

Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C.

-

Yield : 90% for 4-methoxy-1H-pyrazole.

Cyclization and Annulation

The pyrazole ring participates in heterocycle-forming reactions:

Functionalization via Directed C–H Activation

Rhodium or palladium catalysts enable regioselective C–H bond functionalization:

| Reaction Type | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkenylation | RhCl₃·3H₂O, AgOAc | 3-iodo-4-methoxy-5-styryl-1H-pyrazole | 73 | |

| Carbonylation | Pd(OAc)₂, CO (1 atm) | 3-iodo-4-methoxy-5-acyl-1H-pyrazole | 68 |

Methoxy Group Modifications

The methoxy substituent can be demethylated or transformed into other functionalities:

-

Demethylation : BBr₃ in CH₂Cl₂ at −78°C yields 3-iodo-4-hydroxy-1H-pyrazole.

-

Oxidation : RuO₄ oxidizes the methoxy group to a ketone, though overoxidation risks require careful control.

Mechanistic Insights

科学研究应用

Scientific Research Applications

3-Iodo-4-methoxy-1H-pyrazole has several notable applications across various scientific domains:

Medicinal Chemistry

The compound is explored as a potential building block for drug development. Its structural characteristics enable it to interact with specific biological targets, making it valuable in designing new pharmaceuticals.

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Activity: It has been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. In vitro studies report IC50 values comparable to established anti-inflammatory drugs such as diclofenac.

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| COX Inhibition | 0.02–0.04 | Abdellatif et al. |

- Antibacterial Activity: Preliminary studies suggest significant antibacterial effects against both Gram-positive and Gram-negative bacteria, relevant in combating antibiotic resistance.

- Anticancer Properties: Emerging studies indicate potential anticancer effects, with reports of inhibiting tumor cell proliferation in various cancer cell lines.

| Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF-7 (Breast) | TBD | Ongoing research |

| A549 (Lung) | TBD | Ongoing research |

Agrochemicals and Materials Science

The unique reactivity of this compound makes it useful in developing agrochemicals and materials science applications, where it can be employed as an intermediate in synthesizing more complex compounds.

Anti-inflammatory Study

A study by Abdellatif et al. synthesized a series of pyrazole derivatives, including this compound, which demonstrated significant COX inhibitory activity with promising IC50 values.

Anticancer Evaluation

In research focusing on substituted pyrazoles, compounds similar to this compound exhibited potent antiproliferative activity against several cancer cell lines, indicating pathways for further drug development targeting cancer therapies.

作用机制

The mechanism of action of 3-iodo-4-methoxy-1H-pyrazole largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine and methoxy substituents can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling, metabolism, or gene expression .

相似化合物的比较

3-Iodo-1H-pyrazole: Lacks the methoxy group, which can alter its reactivity and biological activity.

4-Iodo-1H-pyrazole: Substitution pattern differs, affecting its chemical properties and applications.

3,5-Diiodo-1H-pyrazole:

Uniqueness: 3-Iodo-4-methoxy-1H-pyrazole is unique due to the presence of both iodine and methoxy groups, which confer distinct electronic and steric properties. These substituents can enhance its reactivity in certain chemical reactions and influence its biological activity, making it a valuable compound in various research fields .

生物活性

3-Iodo-4-methoxy-1H-pyrazole is a compound within the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant studies and case examples.

Overview of Pyrazole Compounds

Pyrazoles are recognized for their significant pharmacological properties, including anti-inflammatory, antibacterial, antifungal, anticancer, and neuroprotective effects. The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors .

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often involving the iodination of existing pyrazole derivatives. The compound's structure allows for modifications that enhance its biological activity. For instance, the introduction of different substituents at the 3 and 4 positions can significantly influence its pharmacological profile .

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that certain pyrazole compounds can achieve IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .

Anticancer Properties

Emerging studies indicate that this compound may have anticancer potential. It has been reported to inhibit tumor cell proliferation in vitro, with specific IC50 values indicating its effectiveness against various cancer cell lines. For example, related pyrazole compounds have shown promising results in inhibiting MCF-7 breast cancer cells .

| Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF-7 | TBD | Ongoing research |

| A549 (Lung cancer) | TBD | Ongoing research |

Case Studies

- Anti-inflammatory Study : A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives where one compound demonstrated significant COX-2 inhibitory activity with an IC50 value of 0.02–0.04 μM, suggesting that structural modifications could enhance anti-inflammatory effects .

- Anticancer Evaluation : In a study on substituted pyrazoles, compounds similar to this compound showed potent antiproliferative activity against several cancer cell lines, indicating a potential pathway for further drug development targeting cancer therapies .

属性

IUPAC Name |

5-iodo-4-methoxy-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2O/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKERWEDYKNILKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。